1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a specialized chemical compound known for its versatile potential in scientific research and development. This compound is characterized by its unique structure, which includes a piperazine ring substituted with isopropyl, methyl, and vinyl groups attached to a pyridine moiety .
Preparation Methods
The synthesis of 1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition of alkynes: This reaction involves alkynes bearing amino groups to form piperazine rings.
Photocatalytic synthesis: A method that uses light to catalyze the formation of piperazine derivatives.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Cyclization: The formation of ring structures through intramolecular reactions, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed in the management of chronic angina.
Aripiprazole: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications as aripiprazole.
The uniqueness of this compound lies in its specific substitutions on the piperazine ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23N3 |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H23N3/c1-5-14-11-16-15(10-13(14)4)18-8-6-17(7-9-18)12(2)3/h5,10-12H,1,6-9H2,2-4H3 |
InChI Key |
HCCPYGXCTFXDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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